molecular formula C12H10N4O B12910168 N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 62597-88-0

N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B12910168
CAS No.: 62597-88-0
M. Wt: 226.23 g/mol
InChI Key: GTIJSJKINRVPGP-UHFFFAOYSA-N
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Description

N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 4-cyano-1-phenyl-1H-pyrazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as an insecticide, it targets the ryanodine receptor in insects, leading to disruption of calcium ion homeostasis and ultimately causing insect death . The exact molecular pathways and targets in other applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of more complex molecules and its potential insecticidal properties make it a valuable compound in scientific research.

Properties

CAS No.

62597-88-0

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-(4-cyano-2-phenylpyrazol-3-yl)acetamide

InChI

InChI=1S/C12H10N4O/c1-9(17)15-12-10(7-13)8-14-16(12)11-5-3-2-4-6-11/h2-6,8H,1H3,(H,15,17)

InChI Key

GTIJSJKINRVPGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C#N

Origin of Product

United States

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